8-Chloro-2-phenylquinoline-4-carboxylic acid
Overview
Description
8-Chloro-2-phenylquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C16H10ClNO2 and a molecular weight of 283.71 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 2-phenylquinoline-3-formic acid with thionyl chloride in the presence of N,N-dimethylformamide and dichloromethane at 40°C for 2 hours . Another method involves the reaction of benzaldehyde, 2-chloroaniline, and pyruvic acid in the presence of borane-tetrahydrofuran complex in acetonitrile at 65°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-phenylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
8-Chloro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the chlorine atom at the 8-position.
8-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
8-Fluoro-2-phenylquinoline-4-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
8-Chloro-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent compared to its analogs .
Properties
IUPAC Name |
8-chloro-2-phenylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLIZJUNIWMBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322298 | |
Record name | 8-chloro-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181048-56-6 | |
Record name | 8-chloro-2-phenylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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